3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with chlorine and methyl groups, and an ester linkage to a benzyloxycarbonyl-protected amino hexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple stepsThe final step involves the esterification of the chromen-2-one derivative with 6-{[(benzyloxy)carbonyl]amino}hexanoic acid under appropriate conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to introduce additional functional groups.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of organic solvents and appropriate temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one core can yield quinone derivatives, while substitution of the chlorine atoms can produce a variety of substituted chromen-2-one derivatives .
Scientific Research Applications
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}valinate
Uniqueness
The uniqueness of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate lies in its specific substitution pattern and the presence of the benzyloxycarbonyl-protected amino hexanoate moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H23Cl2NO6 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C24H23Cl2NO6/c1-15-17-12-18(25)20(13-19(17)33-23(29)22(15)26)32-21(28)10-6-3-7-11-27-24(30)31-14-16-8-4-2-5-9-16/h2,4-5,8-9,12-13H,3,6-7,10-11,14H2,1H3,(H,27,30) |
InChI Key |
BJROPOVPSQUJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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